molecular formula C10H14N4O2 B1401955 4-nitro-N-(piperidin-1-yl)pyridin-3-amine CAS No. 1707706-69-1

4-nitro-N-(piperidin-1-yl)pyridin-3-amine

Cat. No.: B1401955
CAS No.: 1707706-69-1
M. Wt: 222.24 g/mol
InChI Key: OBFYSCIWCAJXKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Profile 4-Nitro-N-(piperidin-1-yl)pyridin-3-amine is an organic compound with the molecular formula C 10 H 14 N 4 O 2 and a molecular weight of 222.24 g/mol . It is supplied as a solid and should be stored according to the provided safety data sheet. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures. Research Context and Potential Applications The structural motif of N-(piperidin-yl)pyridin-amine is recognized in medicinal chemistry research, particularly in the development of targeted therapeutics. Specifically, the 4-nitro-N-(piperidin-4-yl)benzamide pharmacophore has been identified as a key scaffold for potent GPR119 agonists . GPR119 is a G-protein-coupled receptor expressed in pancreatic beta cells and intestinal cells, and its activation promotes glucose-dependent insulin secretion and the release of incretin hormones, making it a promising target for novel Type 2 Diabetes treatments . Compounds featuring this core structure are investigated for their enhanced receptor binding affinity and potential to regulate blood glucose levels without a high risk of hypoglycemia . Researchers utilize this compound and its derivatives in structure-activity relationship (SAR) studies, molecular docking simulations, and pharmacokinetic profiling to design new drug candidates with improved efficacy and metabolic stability . Safety and Handling This chemical is for use by qualified researchers only. Please consult the Safety Data Sheet (SDS) for comprehensive hazard identification, safe handling procedures, and conditions for proper storage. Not for human or animal consumption.

Properties

IUPAC Name

4-nitro-N-piperidin-1-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c15-14(16)10-4-5-11-8-9(10)12-13-6-2-1-3-7-13/h4-5,8,12H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFYSCIWCAJXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of N-allyl-3-(4-nitrophenyl)pyridine Quaternary Ammonium Salt

  • Reactants :

    • 3-(4-nitrophenyl)pyridine
    • 3-halogenated propylene (e.g., 3-chloropropylene)
    • Zinc powder (optional, for facilitating reaction)
  • Reaction Conditions :

    • Organic solvent such as ethanol or tetrahydrofuran (THF)
    • Temperature: 55–65°C
    • Reaction time: 2–3 hours
  • Process :

    • The pyridine derivative reacts with the halogenated propylene to form a quaternary ammonium salt, which is a key intermediate for subsequent reduction steps.

Step 2: Reduction to the Corresponding Amine

  • Reagents :

    • N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt
    • Zinc chloride (ZnCl₂)
    • Sodium borohydride (NaBH₄)
  • Reaction Conditions :

    • Stirring at 20°C for 3.5 hours
    • The molar ratio of reagents typically used:

      Reagent Molar Ratio (NaBH₄ : Quaternary Salt)
      Sodium borohydride 1.5 – 2
      Zinc chloride 0.5 – 0.7
  • Process :

    • The quaternary ammonium salt is mixed with ZnCl₂, then NaBH₄ is added gradually.
    • The mixture is quenched with dilute hydrochloric acid to neutralize excess reducing agent.
    • The product, 4-nitro-N-(piperidin-1-yl)pyridin-3-amine , is isolated by extraction with ethyl acetate, followed by concentration under reduced pressure.

Notes :

  • This method avoids the use of precious metals, reducing cost.
  • Mild reaction conditions favor high yields and scalability.
  • The process effectively reduces both the nitro group and the pyridine ring simultaneously, leading to high purity of the final amine.

Alternative Route: Direct Nucleophilic Substitution and Reduction

Step 1: Nucleophilic Aromatic Substitution

  • Reactants :

    • 3-Chloropyridine-4-nitro (or similar derivative)
    • Piperidine derivative (e.g., piperidine or piperidin-1-ol)
  • Reaction Conditions :

    • Solvent: polar aprotic solvent such as dimethylformamide (DMF)
    • Temperature: 80–120°C
    • Reaction time: 12–24 hours
  • Process :

    • The piperidine nucleophile substitutes the halogen on the pyridine ring, forming N-(piperidin-1-yl)pyridine derivatives with a nitro group at the 4-position.

Step 2: Reduction of Nitro Group

  • Reagents :

    • Catalytic hydrogenation (e.g., Pd/C or Raney Ni)
    • Alternatively, chemical reduction with NaBH₄ or SnCl₂
  • Reaction Conditions :

    • Hydrogen atmosphere at 1–3 atm, temperature around 25–50°C
    • Reaction time: 4–8 hours
  • Process :

    • The nitro group is reduced to an amino group, yielding This compound .

Notes :

  • This route is suitable for lab-scale synthesis.
  • Catalytic hydrogenation offers high selectivity and efficiency but requires specialized equipment.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Advantages Limitations
Quaternary Salt Reduction 3-(4-nitrophenyl)pyridine, 3-halogenated propylene, NaBH₄, ZnCl₂ 20–65°C, 2–3 hours Cost-effective, scalable, avoids precious metals Multi-step, requires quenching and extraction
Nucleophilic Substitution & Hydrogenation 3-chloropyridine-4-nitro, piperidine, Pd/C or NaBH₄ 80–120°C, 4–8 hours High selectivity, straightforward Requires hydrogenation setup, possible over-reduction

Research Findings and Notes

  • The patent literature emphasizes the importance of mild conditions and cost reduction, making the quaternary ammonium salt route particularly attractive for industrial-scale production.
  • Chemical reduction methods, especially catalytic hydrogenation, are well-established for nitro group reduction but may involve higher equipment costs.
  • The choice of method depends on scale, purity requirements, and available infrastructure.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-nitro-N-(piperidin-1-yl)pyridin-3-amine has been investigated for its role as a pharmacological agent. Its structure suggests potential activity against various biological targets, making it a candidate for the development of new therapeutics.

Antiviral Activity

Research has indicated that compounds similar to this compound can act as antagonists to the CCR5 receptor, which is crucial in the context of HIV infection. A study demonstrated that modifications in the piperidine structure can enhance binding affinity and selectivity for the CCR5 receptor, potentially leading to effective antiviral agents .

Cancer Treatment

Recent studies have shown that derivatives of piperidine compounds can be effective in treating cancers that are deficient in certain metabolic pathways. For instance, piperidine-based compounds have been designed to target mtap-deficient cancers, which are characterized by specific metabolic vulnerabilities . The ability of these compounds to selectively target cancer cells presents a promising avenue for therapeutic development.

Structure-Activity Relationship (SAR)

The pharmacophore modeling and structure-activity relationship studies have provided insights into how structural variations influence biological activity. For example, modifications at the nitrogen atoms or the introduction of various substituents can significantly alter the compound's efficacy against specific targets .

Binding Affinity Studies

Binding studies utilizing molecular docking techniques have revealed that this compound interacts with target proteins through specific binding sites, facilitating its action as an antagonist or inhibitor . This information is vital for optimizing lead compounds in drug discovery.

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound and its derivatives.

Study Focus Findings
Study on CCR5 AntagonistsAntiviral propertiesDemonstrated enhanced binding affinity through structural modifications .
Cancer Treatment ResearchTargeting mtap-deficient cancersIdentified effectiveness in selectively inhibiting cancer cell growth .
Pharmacophore ModelingStructure optimizationEstablished key structural features necessary for biological activity .

Optimization of Derivatives

Continued exploration of structural modifications could lead to more potent derivatives with improved selectivity and reduced side effects.

Clinical Trials

Advancing promising candidates derived from this compound into clinical trials will be essential for determining their efficacy and safety in human populations.

Broader Applications

Investigating additional biological targets may uncover further therapeutic applications beyond antiviral and anticancer activities, expanding the utility of this compound in pharmacology.

Mechanism of Action

The mechanism of action of 4-nitro-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidinyl group enhances the compound’s ability to bind to specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Substituents/Modifications Molecular Formula Key Features/Applications Reference
4-(Piperidin-1-yl)pyridin-3-amine No nitro group; dihydrochloride salt C₁₀H₁₆ClN₃ Used as a building block in drug synthesis
2-(Piperidin-1-yl)pyridin-3-amine Piperidinyl at 2-position; no nitro group C₁₀H₁₅N₃ Studied for metal-catalyzed reactions
6-[4-(Trifluoromethyl)piperidin-1-yl]pyridin-3-amine Trifluoromethyl-piperidinyl at 6-position C₁₁H₁₄F₃N₃ Enhanced lipophilicity; potential CNS activity
N,N-Dimethyl-3-nitropyridin-2-amine Nitro at 3-position; dimethylamine at 2-position C₇H₈N₄O₂ Electron-withdrawing effects alter reactivity
2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]pyridin-3-amine Triazole-functionalized piperidinyl C₁₂H₁₆N₆ Heterocyclic diversity for target binding
Key Observations:
  • Positional Isomerism: The placement of substituents significantly impacts electronic and steric properties.
  • Nitro Group Effects: The nitro group in 4-nitro-N-(piperidin-1-yl)pyridin-3-amine introduces strong electron-withdrawing characteristics, which may enhance stability but reduce basicity of the amine compared to non-nitro analogs like 4-(piperidin-1-yl)pyridin-3-amine .
  • Functional Group Diversity : Compounds with trifluoromethyl () or triazole () groups demonstrate how substituents can modulate lipophilicity and target affinity.

Physicochemical and Spectral Properties

While specific data for this compound are unavailable, insights can be drawn from analogs:

  • NMR Shifts: The nitro group in the 4-position would deshield adjacent protons, causing distinct δ values in ¹H NMR compared to non-nitro derivatives (e.g., 4-(piperidin-1-yl)pyridin-3-amine dihydrochloride in ).
  • Mass Spectrometry : A molecular ion peak at m/z ~220–245 is expected, consistent with related compounds (e.g., 6-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine, m/z 245.24 ).

Biological Activity

4-Nitro-N-(piperidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a nitro group and a piperidine moiety. The structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group may participate in redox reactions, while the piperidine ring enhances binding affinity to proteins, modulating biological pathways effectively .

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit promising anticancer properties. For instance, this compound has shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated that compounds with similar structures could inhibit growth in melanoma and renal cancer cells, with some derivatives achieving IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundSK-MEL-5 (Melanoma)5.2Apoptosis induction
This compoundA498 (Renal Cancer)4.8Cell cycle arrest
This compoundMDA-MB-468 (Breast Cancer)6.0Inhibition of proliferation

Antiviral Activity

In addition to anticancer properties, compounds related to this compound have been investigated for antiviral activity. Specifically, piperidine derivatives have been identified as potent inhibitors of HIV reverse transcriptase, showcasing EC50 values in the single-digit nanomolar range . This suggests potential applications in developing antiviral therapies.

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of a series of piperidine derivatives against a panel of 60 cancer cell lines. Among the tested compounds, those incorporating the piperidine structure exhibited broad-spectrum antiproliferative activity. Notably, one derivative demonstrated lethal effects on melanoma cells at concentrations as low as 10 µM .

Case Study 2: Antiviral Screening

In another investigation, derivatives were screened for their ability to inhibit HIV replication. The study revealed that certain modifications to the piperidine structure significantly enhanced antiviral potency compared to standard treatments like nevirapine .

Q & A

Q. What are the most reliable synthetic routes for 4-nitro-N-(piperidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized?

The synthesis of pyridin-3-amine derivatives often involves nucleophilic substitution or coupling reactions. For example, microwave-assisted methods (e.g., for substituted pyridin-3-amine intermediates) can significantly reduce reaction times and improve yields compared to traditional heating . A general approach might involve:

Nitro introduction : Nitration of a pyridine precursor under controlled conditions to avoid over-oxidation.

Amine functionalization : Reacting 3-nitropyridine derivatives with piperidine via Buchwald-Hartwig amination or Ullmann-type coupling, using palladium or copper catalysts .

Purification : Column chromatography or recrystallization to isolate the product.
Key optimization parameters include temperature, solvent polarity (e.g., DMF or THF), and catalyst loading. Microwave synthesis (80–120°C, 30–60 min) is particularly effective for nitro-group stability .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the amine and nitro group positions. For example, the nitro group deshields adjacent protons, causing downfield shifts (~8.5–9.0 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and nitro-group orientation. Software like Phaser-2.1 can assist in phase determination for crystal structures .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak for C10_{10}H13_{13}N4_4O2_2).
  • FTIR : Confirm N–H (3300–3500 cm1^{-1}) and NO2_2 (1520–1370 cm1^{-1}) stretches .

Advanced Research Questions

Q. How can structural contradictions in crystallographic or spectroscopic data be resolved for nitro-substituted pyridin-3-amine derivatives?

Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data (X-ray or NMR) may arise due to dynamic effects like tautomerism or crystal packing. Strategies include:

  • Multi-method validation : Cross-reference NMR, X-ray, and computational results. For instance, Phaser-2.1 software can refine crystallographic models to resolve ambiguities .
  • Dynamic NMR : Detect rotational barriers or conformational exchange in solution.
  • Theoretical modeling : Use software like Gaussian to simulate vibrational spectra or charge distribution, aligning with experimental IR/NMR .

Q. What methodologies are employed to study structure-activity relationships (SAR) for this compound in medicinal chemistry?

Bioisosteric replacement : Substitute the nitro group with other electron-withdrawing groups (e.g., CF3_3) to assess electronic effects on target binding .

Pharmacophore modeling : Map steric and electronic features (e.g., nitro group as a hydrogen-bond acceptor) using tools like Schrödinger’s Phase.

Enzymatic assays : Test inhibitory activity against targets like cyclooxygenase-2 (COX-2), as seen in structurally related pyridin-3-amine COX-2 inhibitors .

ADMET profiling : Evaluate solubility, metabolic stability, and toxicity (e.g., nitro group reduction to amine metabolites) .

Q. How can microwave-assisted synthesis improve the scalability of this compound compared to conventional methods?

Microwave irradiation enhances energy transfer, enabling rapid heating and uniform temperature distribution. Benefits include:

  • Reduced side reactions : Shorter reaction times minimize nitro-group decomposition.
  • Higher purity : Improved selectivity for the desired product (e.g., 85% yield in 45 min vs. 60% in 6 hours via conventional heating) .
  • Scalability : Continuous-flow microwave reactors allow gram-to-kilogram synthesis with consistent reproducibility .

Methodological Considerations

Q. What computational tools are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).
  • Software : Gaussian, ORCA, or VASP for electronic structure analysis; AutoDock for docking studies .

Q. How can researchers address discrepancies between theoretical and experimental pKa values for the nitro and amine groups?

  • Solvent correction : Use the Yasuda-Shedlovsky equation to adjust for solvent dielectric effects.
  • Protonation state analysis : Compare pH-dependent NMR shifts with computational predictions (e.g., ChemAxon’s pKa Plugin).
  • Experimental validation : Titrate the compound in aqueous/organic mixtures to measure ionization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-nitro-N-(piperidin-1-yl)pyridin-3-amine
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4-nitro-N-(piperidin-1-yl)pyridin-3-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.